molecular formula C23H22FN5O2 B11284611 8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione

8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione

Cat. No.: B11284611
M. Wt: 419.5 g/mol
InChI Key: LKGMZILLHCIAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” typically involves multi-step organic reactions. The process may include:

    Step 1: Formation of the purine core through cyclization reactions.

    Step 2: Introduction of the 3,5-dimethylphenyl group via Friedel-Crafts alkylation.

    Step 3: Attachment of the 2-fluorophenylmethyl group through nucleophilic substitution.

    Step 4: Final modifications to introduce the imidazolidino ring and methyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions could target the imidazolidino ring.

    Substitution: Various substitution reactions can occur at the aromatic rings and heterocyclic components.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

This compound’s unique structure makes it a candidate for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-Dimethylphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
  • 8-(3,5-Dimethylphenyl)-3-[(2-bromophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Uniqueness

The presence of the 2-fluorophenylmethyl group in “8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” may confer unique properties, such as increased stability or specific biological activity, compared to its analogs with different substituents.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22FN5O2/c1-14-10-15(2)12-17(11-14)27-8-9-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-6-4-5-7-18(16)24/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

LKGMZILLHCIAJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.